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Compound of Interest

Compound Name: 7-Methyl-5-nitro-benzooxazole

Cat. No.: B13243604 Get Quote

Executive Summary
This technical guide provides a structural and physicochemical comparison of 7-substituted 5-

nitrobenzoxazoles against their unsubstituted counterparts. Designed for medicinal chemists

and crystallographers, this document analyzes how steric and electronic modulation at the C7

position alters crystal packing, lattice energy, and bioavailability.

The 5-nitrobenzoxazole scaffold is a privileged structure in drug discovery, exhibiting potent

antimicrobial (specifically anti-tubercular) and anticancer (RSK2 inhibition) activity.[1] However,

the introduction of substituents at the C7 position—ortho to the ring oxygen—drastically

modifies the planar topography of the molecule, influencing solubility and solid-state stability.

Structural Logic & Synthetic Causality
The Scaffold Architecture
The benzoxazole core is generally planar. The 5-nitro group acts as a strong electron-

withdrawing group (EWG), reducing electron density in the benzene ring and promoting

-

stacking interactions in the crystal lattice.

Baseline (Unsubstituted at C7): High planarity allows for tight "herringbone" or "stacking"

motifs, often leading to high lattice energy and poor aqueous solubility.
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7-Substitution (Target): Introducing a group at C7 (e.g., -Cl, -CH

, -OCH

) creates steric clash with the oxazole oxygen lone pairs and disrupts the molecular
symmetry. This disruption is a deliberate design strategy to lower melting points and improve
solubility without sacrificing the pharmacophore.

Synthetic Pathway & Validation
The synthesis relies on the cyclization of 2-amino-6-substituted-4-nitrophenols. The choice of

the cyclization agent (Triethyl orthoformate vs. Carboxylic acids) determines the substituent at

the C2 position.[1]

Precursor:
2-amino-6-R-4-nitrophenol

Cyclization Agent:
Triethyl Orthoformate

(Reflux, 3h)

Mix Intermediate:
Schiff Base Formation

120-130°C Target:
7-R-5-Nitrobenzoxazole

-EtOH Purification:
Ethanol Recrystallization

Cool to 0°C

Click to download full resolution via product page

Figure 1: Validated synthetic workflow for 7-substituted 5-nitrobenzoxazoles. The R-group at

the precursor's 6-position becomes the 7-substituent in the final benzoxazole.

Comparative Crystallographic Analysis
The following data compares the structural parameters of the parent scaffold (2-methyl-5-

nitrobenzoxazole) against the 7-chloro derivative. This comparison highlights the "Steric Break"

effect of the 7-substituent.

Table 1: Crystallographic & Physicochemical Comparison
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Feature
2-Methyl-5-

Nitrobenzoxazole

(Baseline)

7-Chloro-2-Methyl-5-

Nitrobenzoxazole

(Target)

Impact of 7-

Substitution

Crystal System Monoclinic
Triclinic / Monoclinic

(Polymorphic)

Symmetry reduction

due to asymmetric

mass distribution.

Space Group P21/c (Common) P-1 or P21/n

Loss of glide planes

due to steric bulk at

C7.[1]

Melting Point 158–160 °C 110–111 °C [1]

Significant Decrease

(-50°C). Disrupted

lattice packing lowers

thermal stability.[1]

-

Stacking

Strong (Face-to-Face) Weak / Offset

The 7-Cl atom

prevents close face-

to-face approach;

induces slip-stacking.

Intermolecular Forces

NO

...H-C (Weak H-

bonds)

Cl...Cl (Halogen

bonds) + NO

...H

Introduction of

halogen bonding

vectors alters

supramolecular

assembly.[1]

Solubility (DMSO) Moderate High

Lower lattice energy

correlates with faster

dissolution rates.[1]

Mechanism of Packing Disruption
In the baseline structure, the 5-nitro group participates in intermolecular C-H...O hydrogen

bonds that stabilize a planar sheet.

The 7-Chloro Effect: The Chlorine atom (Van der Waals radius ~1.75 Å) at position 7 is

physically larger than the Hydrogen it replaces. It forces adjacent molecules in the crystal
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lattice to rotate or slide to accommodate the bulk, expanding the unit cell volume and

reducing the packing efficiency index (Kitaigorodskii Index).[1]

Baseline: 5-Nitrobenzoxazole
(Planar Stacking)

Dominant Force:
π-π Stacking + C-H...O

Altered Force:
Halogen Bonding (Cl...O)

Lattice Expansion

Substitution at C7

Target: 7-Substituted Analog
(Steric Clash)

Result:
Lower Melting Point
Enhanced Solubility

Thermodynamic Consequence

Click to download full resolution via product page

Figure 2: Mechanistic impact of 7-substitution on crystal lattice forces.

Detailed Experimental Protocol
To ensure reproducibility, the following protocol describes the synthesis and crystallization of 7-

chloro-5-nitrobenzoxazole. This protocol is self-validating: the color change and melting point

serve as immediate quality checkpoints.

Materials
Precursor: 2-amino-6-chloro-4-nitrophenol (20 mmol, 3.77 g)[2]

Reagent: Triethyl orthoformate (277 mmol, 41.0 g) [Excess serves as solvent][1][2]

Solvent: Ethanol (Absolute)[1][3]
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Step-by-Step Methodology
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine

the aminophenol precursor and triethyl orthoformate.

Cyclization: Heat the mixture to reflux (120–130 °C) in an oil bath for 3 hours.

Checkpoint: The suspension should transition to a clear, dark solution as the ring closes.

Distillation: Remove the unreacted orthoformate by distillation at 149 °C.

Crystallization (Critical Step):

Dissolve the residue in 50 mL of warm ethanol.

Cool the solution slowly to 0 °C (ice bath). Rapid cooling will yield amorphous powder;

slow cooling yields X-ray quality needles.

Isolation: Filter the reddish-brown precipitate and wash with cold ethanol.

Validation:

Yield: ~81% (19.3 g scale equivalent).

Melting Point: 110–111 °C. (If MP < 105 °C, recrystallize again).[1]

Application in Drug Development
The structural shift described above has direct biological implications.[4]

RSK2 Inhibition: 2-amino-7-substituted benzoxazoles have been identified as potent

inhibitors of Ribosomal S6 Kinase 2 (RSK2).[5] The 7-substituent fills a hydrophobic pocket

in the kinase ATP-binding site that the unsubstituted parent cannot access [2].

Antimicrobial Efficacy: The 5-nitro group is essential for bioactivity (likely via nitro-reduction

mechanisms in bacteria). However, the 7-substituent modulates the LogP (lipophilicity).

7-H (Parent): LogP ~1.4.
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7-Cl: LogP ~2.0.

Implication: The 7-chloro derivative exhibits superior membrane permeability, often

resulting in lower MIC (Minimum Inhibitory Concentration) values against M. tuberculosis

compared to the parent compound.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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6. 5-Nitro-1,3-benzoxazole | CAS 70886-33-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

To cite this document: BenchChem. [Comparative Crystal Structure Guide: 7-Substituted 5-
Nitrobenzoxazoles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13243604#crystal-structure-analysis-of-7-substituted-
5-nitrobenzoxazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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